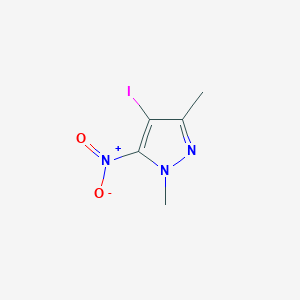

![molecular formula C20H21BrN4O B2393884 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide CAS No. 605625-95-4](/img/structure/B2393884.png)

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide” is a benzimidazole derivative . Benzimidazole derivatives have been broadly examined for their anticancer potential . They have similar structural features as purine nucleotides and participate in purine synthesis .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been characterized by IR, NMR, MS, and elemental analyses . They contain a benzimidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve modulation of the aliphatic chain linking the benzene moiety to the piperidine ring, modulation of the amide substituent and of the benzimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzimidazol-2-one functionalization .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been characterized by IR, NMR, MS, and elemental analyses . Unfortunately, specific physical and chemical properties for “this compound” are not available.

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzimidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Benzimidazole derivatives have been found to interact with a wide range of biological targets and pathways, including G-protein coupled receptors, ion channels, and enzymes involved in signal transduction . .

Pharmacokinetics

Based on its molecular weight (51672 g/mol ), it is likely to have good oral bioavailability. The presence of polar groups such as the amide and imidazole may also enhance its solubility, potentially improving its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability may be affected by pH due to the presence of ionizable groups . Additionally, its interaction with targets may be influenced by the presence of other molecules that can compete for the same binding sites .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide in lab experiments is its selectivity for the neuropeptide Y1 receptor. This allows researchers to specifically study the effects of neuropeptide Y1 receptor activation without interference from other receptors. However, one limitation of this compound is that it is a relatively large molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets.

Future Directions

There are several potential future directions for research involving 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide. One area of interest is the role of the neuropeptide Y1 receptor in stress response and anxiety. This compound has been shown to reduce anxiety-like behavior in rats, suggesting a potential therapeutic application for anxiety disorders. Another area of interest is the role of the neuropeptide Y1 receptor in cardiovascular function. This compound has been shown to reduce blood pressure in hypertensive rats, suggesting a potential role in treating hypertension. Finally, this compound may have potential as a tool for studying the role of the neuropeptide Y1 receptor in cancer, as this receptor has been implicated in cancer cell proliferation and metastasis.

Synthesis Methods

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide involves several steps. First, 4-(1H-benzo[d]imidazol-2-yl)piperidine is synthesized from 4-piperidone and 1H-benzo[d]imidazole. Next, N-(4-bromophenyl)acetamide is prepared from 4-bromoaniline and acetic anhydride. Finally, the two compounds are combined to form this compound.

Scientific Research Applications

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide has been used extensively in scientific research to study the neuropeptide Y1 receptor. This receptor is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. This compound has been shown to block the effects of neuropeptide Y1 receptor activation, making it a valuable tool for studying the role of this receptor in different biological systems.

properties

IUPAC Name |

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAGIOUTFUTTBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

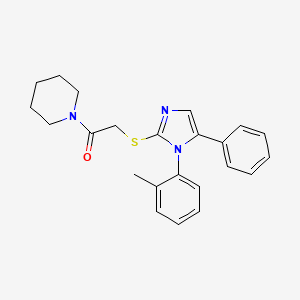

![N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2393801.png)

![2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2393804.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2393806.png)

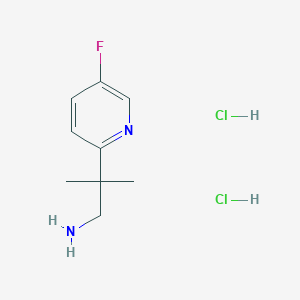

![4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2393808.png)

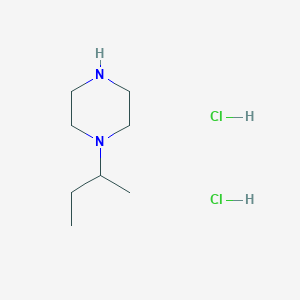

![tert-Butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2393809.png)

![4-ethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2393811.png)

![5-propyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2393813.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393816.png)

![2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene](/img/structure/B2393817.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393818.png)